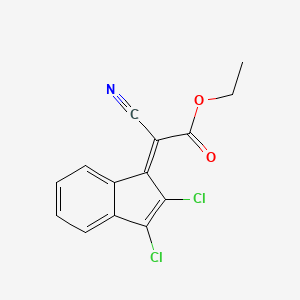![molecular formula C19H32N6O B5553556 (3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine often involves intricate chemical reactions. For instance, the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, starting from a 5-allyl-4,6-dichloropyrimidine (Acosta Quintero et al., 2018).
Molecular Structure Analysis
In the molecular structure of these compounds, the azepine ring often adopts a boat conformation, which varies based on the configuration at the stereogenic center. The molecular structures are determined using techniques like IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
These compounds are characterized by their ability to form complex molecular structures through various chemical reactions. For example, the intramolecular ene reaction leads to the formation of pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).
Physical Properties Analysis
The physical properties of these compounds can be explored through their crystallization behavior and hydrogen bonding patterns. These aspects are crucial for understanding the stability and reactivity of the compounds (Balderson et al., 2007).
Chemical Properties Analysis
Chemical properties, such as reactivity and potential biological activity, are examined through a variety of chemical reactions and theoretical studies. For example, the compound N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized and studied for its crystal structure and potential interactions (Repich et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Microwave-Induced Synthesis : The use of microwave irradiation has been explored for synthesizing pyrimidine-linked heterocyclic compounds, demonstrating an efficient pathway to create structures with potential insecticidal and antibacterial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Ring Closure Reactions : Research on fused pyrimidine derivatives through thermal ene reactions leading to pyrimido[4,5-b]azepines showcases the compound's capacity for generating complex heterocycles, which could have broad applicability in medicinal chemistry (T. Inazumi et al., 1994).
Potential Therapeutic Applications
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, related structurally to the compound of interest, were synthesized as ligands for the histamine H4 receptor, suggesting potential for anti-inflammatory and antinociceptive applications (R. Altenbach et al., 2008).
Antimicrobial and Antitubercular Activities : New pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities, highlighting the compound's potential utility in combating infectious diseases (M. Chandrashekaraiah et al., 2014).
Chemical Synthesis and Mechanistic Insights
Multicomponent Synthesis : Efficient synthesis methods for pyridine-pyrimidines and their derivatives have been reported, showcasing the compound's versatility in creating structurally diverse libraries through catalyzed reactions (Fahime Rahmani et al., 2018).
Mechanistic Studies : Investigations into the oxidation mechanisms of N’-heteroaryl unsymmetrical formamidines by permanganate in aqueous alkaline medium provide insights into the chemical behavior and potential reactivity of pyrimidine derivatives, including those structurally related to the compound (A. Fawzy & M. Shaaban, 2014).
Propiedades
IUPAC Name |
[(3S)-3-(dimethylamino)azepan-1-yl]-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-15-17(13-20-19(21-15)24-11-9-23(4)10-12-24)18(26)25-8-6-5-7-16(14-25)22(2)3/h13,16H,5-12,14H2,1-4H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWRTQZOIXIJJE-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCCC(C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1C(=O)N2CCCC[C@@H](C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)
![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)
![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)
![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)
